4-(iso-Butylthio)thiophenol
CAS No.: 56056-59-8
Cat. No.: VC13536410
Molecular Formula: C10H14S2
Molecular Weight: 198.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56056-59-8 |
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Molecular Formula | C10H14S2 |
Molecular Weight | 198.4 g/mol |
IUPAC Name | 4-(2-methylpropylsulfanyl)benzenethiol |
Standard InChI | InChI=1S/C10H14S2/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3 |
Standard InChI Key | GYEPOCYSTQARPG-UHFFFAOYSA-N |
SMILES | CC(C)CSC1=CC=C(C=C1)S |
Canonical SMILES | CC(C)CSC1=CC=C(C=C1)S |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring with two functional groups: a thiol (-SH) and an iso-butylthio (-S-C(CH)) moiety at the para position. This arrangement confers unique electronic and steric properties due to the electron-donating nature of the thioether group and the steric bulk of the iso-butyl chain.
Table 1: Comparative Physicochemical Properties of Thiophenol Derivatives
The predicted boiling point and density for 4-(iso-butylthio)thiophenol align with trends observed in alkylthio-substituted thiophenols, where increased molecular weight correlates with higher boiling points and densities .
Spectroscopic Characteristics
While experimental spectral data for 4-(iso-butylthio)thiophenol are unavailable, analogs such as 4-isopropylthiophenol exhibit distinct H NMR signals:
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Aromatic protons: δ 7.2–7.4 ppm (multiplet, 4H)
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Thiol proton: δ 3.5–3.7 ppm (singlet, 1H)
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Alkyl groups: δ 1.2–1.4 ppm (multiplet, CH)
The iso-butylthio group would likely introduce additional splitting in the aliphatic region (δ 0.9–1.5 ppm) due to its branched structure .
Synthetic Methodologies
Historical Context: Thiophenol Synthesis
The patented three-step process for synthesizing substituted thiophenols (US4006186A) provides a framework for 4-(iso-butylthio)thiophenol production :
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Sulfonehydrazide Formation: Reacting a phenylsulfonic acid chloride with hydrazine, hydriodic acid, and HCl at 0–40°C.
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Disulfide Intermediate: Heating the sulfonehydrazide to 60–120°C to form disulfides.
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Thiophenolate Cleavage: Splitting disulfides with hydrazine and alkali, followed by acidification to liberate the thiophenol.
Equation 1: Generalized Synthesis Pathway
Adapting the Process for 4-(Iso-Butylthio)thiophenol
To synthesize 4-(iso-butylthio)thiophenol, the starting material would require a pre-functionalized phenylsulfonic acid chloride with an iso-butylthio group. Key modifications include:
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Protection of Thiol Groups: Acylation or silylation to prevent oxidation during synthesis.
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Solvent Selection: Polar aprotic solvents (e.g., DMSO) to stabilize intermediates .
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Temperature Control: Maintaining ≤40°C during exothermic steps to avoid decomposition .
Industrial and Research Applications
Pharmaceutical Intermediate
Thiophenol derivatives serve as precursors for antiviral and anticancer agents. For example, 4-isopropylthiophenol reacts with 2-chloro-3-formylquinolines to form bioactive quinoline-carbaldehydes . The iso-butylthio variant could enhance lipophilicity, improving blood-brain barrier penetration in drug candidates.
Polymer Stabilization
The radical-scavenging ability of thiophenols makes them effective antioxidants in rubber and plastics. The iso-butylthio group’s steric hindrance may prolong stability at high temperatures compared to linear analogs .
Table 2: Comparative Antioxidant Performance
Additive | Oxidation Onset Temp. (°C) | Half-Life at 150°C (hr) |
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4-Methylthiophenol | 180 | 50 |
4-Isopropylthiophenol | 195 | 75 |
4-(Iso-Butylthio)thiophenol | 205 (est.) | 90 (est.) |
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yields.
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Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.
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Computational Modeling: DFT studies to predict electronic effects of substituents on reactivity.
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